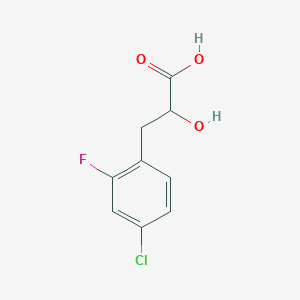

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

Description

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is a halogenated aromatic carboxylic acid with a hydroxy group at the β-position of the propanoic acid backbone. Its molecular formula is C₉H₇ClFO₃, with a molecular weight of 217.60 g/mol (estimated). The compound features a 4-chloro-2-fluorophenyl substituent, which confers distinct electronic and steric properties compared to non-halogenated analogs. This structural motif is common in pharmaceuticals and agrochemicals due to the combined effects of halogen atoms (Cl and F) on lipophilicity, metabolic stability, and target binding .

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |

InChI Key |

FRMNMLHGOYJEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of 4-chloro-2-fluorobenzaldehyde with a suitable aldehyde or ketone in the presence of a base to form the desired product.

Grignard Reaction: The reaction of 4-chloro-2-fluorobenzaldehyde with a Grignard reagent followed by hydrolysis can yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale aldol condensation or Grignard reactions, optimized for high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It features a chloro and a fluoro substituent, which makes it unique for research and development purposes in various scientific fields.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules.

- Biology It is useful in studying the interactions between enzymes and substrates, particularly those involving chiral substrates. The compound is also investigated for its potential biological activity and interactions with biomolecules.

- Medicine This compound is explored for potential therapeutic properties and as a precursor in drug development. Studies suggest that derivatives of this compound may exhibit anti-inflammatory or analgesic effects, making it a candidate for further pharmacological investigation. One specific application is in the development of drugs targeting inflammatory conditions.

- Industry this compound is utilized in producing specialty chemicals and materials.

The biological activity of 3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid is attributed to its interaction with various biological targets. Its structural features allow it to engage in hydrogen bonding and ionic interactions, which can modulate enzyme activity or receptor binding. Studies have indicated that its fluorinated structure enhances binding affinity through hydrophobic interactions, which may lead to increased efficacy in therapeutic applications, particularly those targeting specific enzymes or receptors involved in disease processes.

Comprehensive Data Table

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an active ingredient or intermediate in drug formulations targeting inflammatory conditions. |

| Medicinal Chemistry | Recognized for anti-inflammatory properties and potential applications in treating conditions such as arthritis; its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis that mediates inflammation. |

| Biological Research | Serves as a model for studying enzyme-substrate interactions involving chiral substrates; fluorine substitution allows researchers to investigate how such modifications affect biological activity. Also investigated for its potential biological activity and interactions with biomolecules. |

| Industrial Applications | Utilized in the production of specialty chemicals and materials; its unique properties make it suitable for applications in polymer chemistry and materials science. |

| Research Tool | Studies investigating the interactions of 3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid with biological macromolecules have indicated that its fluorinated structure enhances binding affinity through hydrophobic interactions, which may lead to increased efficacy in therapeutic applications, particularly those targeting specific enzymes or receptors involved in disease processes. Its unique combination of chlorine and fluorine atoms can significantly alter its reactivity. |

Case Studies

- In Vitro Studies A study demonstrated that (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid effectively inhibited COX-1 and COX-2 enzymes in cultured human cells. The results indicated a dose-dependent reduction in prostaglandin E2 levels, a key mediator of inflammation.

- In Vivo Models Animal studies have shown that administration of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid leads to significant reductions in inflammatory responses in models of arthritis. The observed effects were comparable to those seen with standard NSAIDs.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenation Patterns

- 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (CAS 7698-98-8): Molecular Formula: C₉H₉ClO₄ Key Feature: Replaces the 4-chloro-2-fluorophenyl group with a 4-chlorophenoxy moiety. Impact: The ether oxygen in the phenoxy group increases polarity, reducing logP compared to the chloro-fluoro analog. This compound exhibits moderate solubility in aqueous buffers (~15 mg/mL at pH 7.4) .

- 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid (CAS 920501-49-1): Molecular Formula: C₁₀H₁₀ClFO₂ Key Feature: Methyl substitution at the α-position instead of a hydroxy group. Impact: The methyl group enhances lipophilicity (logP ~3.2 vs. ~2.5 for the hydroxy analog), favoring membrane permeability but reducing hydrogen-bonding interactions with biological targets .

Positional Isomerism

- 3-(4-Fluorophenyl)-2-methylpropanoic acid (CID 15487791): Molecular Formula: C₁₀H₁₁FO₂ Key Feature: Fluorine at the para position without chlorine. Impact: Lower molecular weight (182.19 g/mol) and reduced steric bulk compared to the chloro-fluoro analog. In silico models predict higher BBB permeability (2.1-fold) due to decreased polarity .

Pharmacokinetic Profiles

- NSC777205 (3-(4-chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione): Key Data: Predicted BBB permeability (Pe ~8.2 × 10⁻⁶ cm/s) and gastrointestinal absorption (>90%) via in silico models.

Toxicity

- 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid (HPLA): Key Data: Used as a biomarker for oxidative stress. Lacks halogen atoms, resulting in lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to halogenated analogs .

Tabulated Comparison of Key Analogs

Research Implications

The chloro-fluoro substitution pattern in this compound balances lipophilicity and polarity, making it a promising scaffold for CNS-targeted prodrugs. However, analogs with α-methyl groups (e.g., CAS 920501-49-1) may excel in peripheral applications due to enhanced metabolic stability .

Biological Activity

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid, an organic compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF O₃, with a molecular weight of approximately 218.61 g/mol. The compound features a hydroxyl group, a carboxylic acid group, and a chlorinated fluorophenyl moiety, which significantly influences its biological interactions.

The primary mechanism through which this compound exerts its biological effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses. By blocking these enzymes, the compound demonstrates potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound:

- Inhibition of Prostaglandin Synthesis : The compound effectively reduces the levels of prostaglandins in biological systems, leading to decreased inflammation .

- Analgesic Properties : In addition to its anti-inflammatory effects, it has been shown to provide pain relief, making it relevant for conditions such as arthritis and other inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid via oral route |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic |

| Elimination | Renal and fecal routes |

These parameters suggest that the compound has favorable absorption and distribution characteristics, which are critical for effective therapeutic use.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies : Research demonstrated that the compound significantly inhibited COX-1 and COX-2 activities in cell cultures, leading to reduced inflammatory markers .

- Animal Models : In murine models of inflammation, administration of the compound resulted in a marked reduction in swelling and pain compared to control groups .

- Comparative Studies : When compared to other NSAIDs, this compound exhibited comparable efficacy but with potentially fewer side effects due to its selective action on COX enzymes .

Q & A

Q. What are the common synthetic routes for 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid?

The synthesis typically involves halogenation and condensation reactions. A key intermediate is ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate (CAS: 171102-21-9), which undergoes hydrolysis and subsequent reduction to yield the hydroxypropanoic acid derivative . Methodologies may include:

- Claisen condensation : Coupling of fluorinated aromatic aldehydes with keto esters.

- Hydrolysis : Acid- or base-catalyzed cleavage of the ester group to form the carboxylic acid moiety.

- Stereoselective reduction : Use of chiral catalysts or enzymes to control the hydroxyl group configuration.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving molecular geometry and hydrogen-bonding networks .

- Spectroscopy :

- Mass spectrometry : Validates molecular weight (202.61 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve the enantiomers of this compound?

Enantiomeric separation is critical for studying stereospecific bioactivity. Approaches include:

- Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose derivatives) to isolate (R)- and (S)-isomers .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor.

- Crystallization-induced asymmetric transformation : Exploiting differential solubility of enantiomers in chiral solvents.

Reference: The (R)-isomer (CAS: 124980-94-5) has been isolated with 97% purity using such methods .

Q. What computational approaches predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices.

- InChI-based modeling : The InChI string (1S/C9H8ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)) enables database searches for analogous structures and reactivity trends .

Q. How do structural modifications influence the compound’s physicochemical properties?

- Substitution patterns : Fluorine at the 2-position increases electronegativity, enhancing hydrogen-bonding potential versus chloro-substituted analogs .

- Hydroxyl group orientation : The (R)-configuration (vs. S) may improve solubility in polar solvents due to altered dipole interactions .

- Crystallinity : Halogen interactions (Cl⋯F) influence packing efficiency, as observed in related propanoic acid derivatives .

Q. How can researchers address contradictions in crystallization data for this compound?

Discrepancies in unit cell parameters or space group assignments may arise due to:

- Polymorphism : Screening solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms.

- Twinned crystals : Using SHELXL ’s TWIN command to refine overlapping lattices .

- Temperature effects : High-resolution data collected at 100 K vs. room temperature reduces thermal motion artifacts .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts like dehalogenated derivatives.

- Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to confirm assignments.

- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity; use PPE for crystalline powders to avoid inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.